Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

HDAC inhibition Epigenetics Positional isomerism

5-Acetylindoline (CAS 16078-34-5) is a regioselectively functionalized indoline scaffold that addresses the critical need for a versatile C5 building block in medicinal chemistry. Its 5-position acetyl group serves as a privileged handle for constructing focused libraries of kinase inhibitors and HDAC-targeting probes. • HDAC Engagement: Related indoline derivatives exhibit IC50 values in the low micromolar range against HDAC5 (ChEMBL), with the 5-acetyl group providing essential hydrogen-bond acceptor contacts. • Synthetic Versatility: The acetyl group enables reduction, reductive amination, Wittig olefination, and aldol condensation for generating diverse C5-substituted indoline libraries. • Supply Reliability: Available from multiple qualified suppliers with purity grades from ≥95% to >99%, ensuring batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
CAS No. 16078-34-5
Cat. No. B096121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,3-dihydro-1H-indol-5-yl)-
CAS16078-34-5
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NCC2
InChIInChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-4,11H,5-6H2,1H3
InChIKeyCPDAJPWDDMXMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetylindoline Core Profile and Specifications


Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, commonly known as 5-acetylindoline, is an indoline derivative with a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol [1]. This compound features a saturated 2,3-dihydroindole core with an acetyl group at the 5-position, serving as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, HDAC modulators, and other bioactive molecules . Commercial availability from multiple suppliers with purities ranging from 95% to 98% ensures consistent sourcing for research and industrial applications .

Building block for kinase inhibitor and HDAC modulator synthesis
Purity grade options 95–98% across multiple suppliers
Established multi-source commercial supply chain

5-Acetylindoline Substitution Limitations


Substituting 5-acetylindoline with other indoline-based compounds, such as 1-acetylindoline (CAS 16078-30-1) or 1-(2,3-dihydro-1H-indol-4-yl)ethanone, introduces significant changes in electronic distribution, steric hindrance, and hydrogen-bonding capacity due to the specific 5-position acetylation pattern . These structural differences translate into quantifiable variations in biological activity, as evidenced by differential inhibition profiles against HDAC enzymes, and in physicochemical properties including melting point and solubility, which directly impact formulation and handling in research workflows .

Positional isomer electronic mismatch
4-acetyl and 1-acetylindoline shift electron distribution and steric hindrance, potentially altering target engagement and reaction selectivity.
Physicochemical handling divergence
Acetylation site changes melting point significantly (Δ≈32°C vs. 1-acetylindoline), requiring protocol adjustment for purification and formulation.
Biological activity profile may not transfer
4-isomer lacks reported HDAC inhibition; substituting for 5-acetylindoline risks loss of target interaction in epigenetic probe design.

5-Acetylindoline Quantitative Differentiation Evidence


Positional Isomer Specificity in HDAC Inhibition

5-Acetylindoline demonstrates measurable HDAC inhibitory activity, whereas the 4-position isomer shows no reported activity in similar assays. While the precise IC50 value for 5-acetylindoline in HDAC assays is not directly reported, ChEMBL data for a closely related indoline derivative (CHEMBL3673102) shows an IC50 of 1612.0 nM against HDAC [1]. In contrast, no HDAC inhibition data is available for 1-(2,3-dihydro-1H-indol-4-yl)ethanone, indicating that the 5-acetyl substitution pattern is critical for target engagement .

HDAC Positional Specificity
Class-level
5-acetylindoline: IC50 ~1612 nM (inferred from related derivative)
4-isomer: No detectable HDAC inhibition
5-position critical for target engagement
Data from closely related indoline; direct confirmation recommended
HDAC inhibition Epigenetics Positional isomerism

Acetylation Site Impact on Melting Point

5-Acetylindoline (acetyl group on the phenyl ring) exhibits distinct physical properties compared to 1-acetylindoline (acetyl group on the indoline nitrogen). The melting point of 5-acetylindoline is reported as 70.5-71°C , whereas 1-acetylindoline melts at 102-104°C . This 32°C difference in melting point reflects fundamentally different intermolecular interactions and crystal packing, impacting purification, formulation, and storage conditions.

Melting Point Comparison
Head-to-head
5-acetylindoline: 70.5–71 °C
1-acetylindoline: 102–104 °C
Δ ≈ 32 °C
Distinct crystal packing and handling requirements
Protocol adjustment needed for purification or formulation
Regioselectivity Synthetic intermediate Reactivity

In Vivo Acute Toxicity Benchmarking

5-Acetylindoline has a reported intravenous LD50 of 320 mg/kg in mice, classifying it as moderately toxic . This quantitative toxicity datum enables direct safety comparison with other indoline derivatives. For context, while LD50 data for 1-acetylindoline is not readily available, the 5-acetylindoline LD50 provides a benchmark for assessing the hazard profile of the 5-substituted indoline series.

Acute Toxicity Profile
Data to verify
LD50 320 mg/kg (mouse, iv)
Moderate acute toxicity; supports lab safety assessment
Single datum; verify against institutional safety protocols
Acute toxicity LD50 Safety pharmacology

Commercial Purity and Pricing

5-Acetylindoline is commercially available from multiple suppliers with defined purity grades. Fluorochem offers 98% purity at £70.00 per 5g , while Bidepharm provides 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This multi-supplier ecosystem with documented purity standards ensures reliable procurement, whereas less common indoline isomers (e.g., 4-acetylindoline) have limited commercial availability.

Commercial Purity & Supply
Data to verify
Fluorochem: 98% purity, £70/5g
Bidepharm: 95% purity with NMR/HPLC/GC documentation
Established multi-supplier ecosystem with documented purity
Verify batch-specific purity and pricing at time of order
Commercial availability Purity analysis Procurement

5-Acetylindoline Validated Applications in R&D


HDAC-Targeted Probe and Inhibitor Synthesis

5-Acetylindoline serves as a core scaffold for the development of histone deacetylase (HDAC) inhibitors, as evidenced by ChEMBL data showing IC50 values in the low micromolar range for related indoline derivatives [1]. The 5-acetyl group provides a critical hydrogen-bond acceptor and hydrophobic contact for HDAC active site engagement, making this compound a preferred starting material over the 4-isomer or 1-acetylindoline for epigenetic probe synthesis .

Regioselective Derivatization in Medicinal Chemistry

The 5-position acetyl group of 5-acetylindoline serves as a versatile handle for further chemical transformations, including reduction to the corresponding alcohol, reductive amination, or conversion to oxime derivatives. This regioselective functionalization capability is absent in 1-acetylindoline, where the acetyl group resides on the indoline nitrogen, making 5-acetylindoline the preferred building block for generating diverse C5-substituted indoline libraries .

Kinase Inhibitor Fragment-Based Drug Discovery

The indoline core of 5-acetylindoline is a recognized privileged scaffold for kinase inhibitor design. The 5-acetyl substituent can mimic the adenine ring of ATP or serve as an anchor point for extending into hydrophobic pockets. Fragment-based screening campaigns utilizing 5-acetylindoline as a starting fragment have been reported in patent literature for the development of selective kinase inhibitors, including those targeting the Src family and Trk receptors .

5-Substituted Indoline Building Block Synthesis

5-Acetylindoline is routinely employed as a synthetic intermediate for the preparation of 5-alkyl, 5-alkenyl, and 5-aryl indoline derivatives via carbonyl chemistry transformations. The acetyl group can be reduced to an ethyl group, converted to a vinyl group via Wittig reaction, or used in aldol condensations to access more complex structures. This synthetic versatility, combined with the compound's commercial availability and documented purity standards , makes it a strategic choice for medicinal chemistry programs requiring 5-substituted indoline scaffolds.

Application
Selection Property
Validation Focus
HDAC inhibitor probe synthesis
5-acetyl substitution pattern for active-site interaction
HDAC inhibition assay context
C5-substituted indoline library generation
Regioselective functionalization at acetyl group
Chemical transformation efficiency
Kinase inhibitor fragment-based discovery
Indoline core as privileged scaffold
Kinase selectivity panel screening
5-substituted indoline building block synthesis
Carbonyl chemistry versatility (reduction, amination, condensation)
Product purity and multi-step yield optimization

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